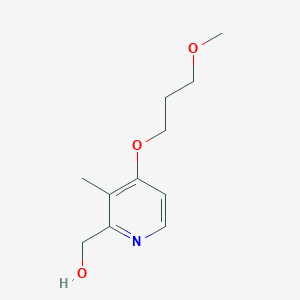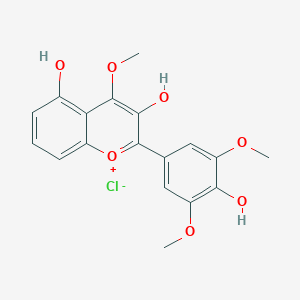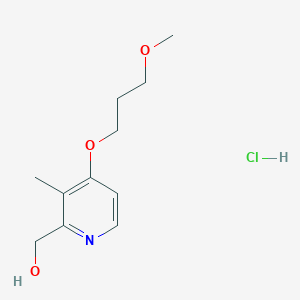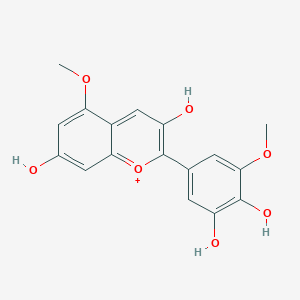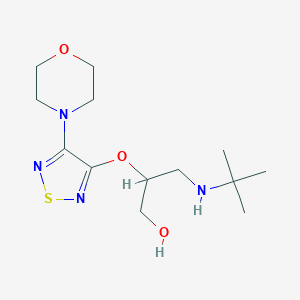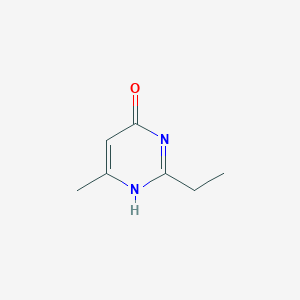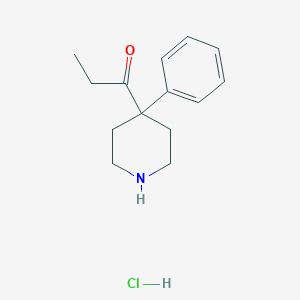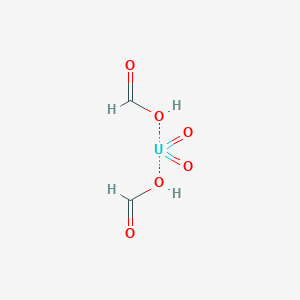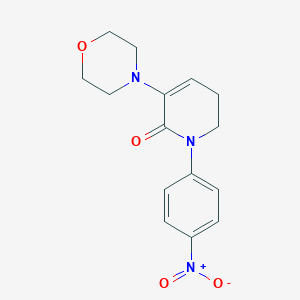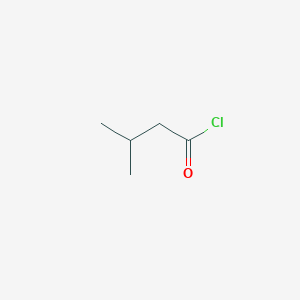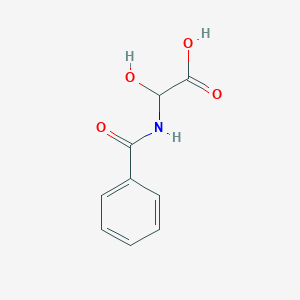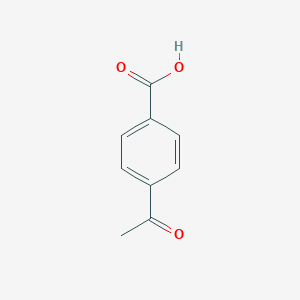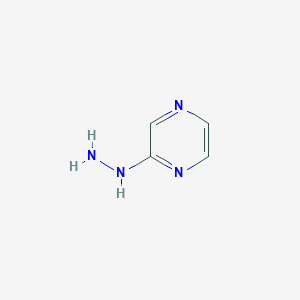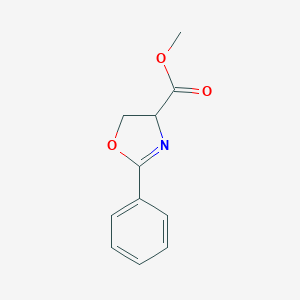
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .
Synthesis Analysis
The synthesis of oxazolines, such as “Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate”, can be achieved through a rapid flow synthesis process . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . This method greatly improves the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without the need for additional purification .Molecular Structure Analysis
The molecular structure of “Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is represented by the SMILES notation: COC(=O)C1COC(=N1)C2=CC=CC=C2 . This notation provides a way to represent the structure of the chemical compound in a textual format.Chemical Reactions Analysis
The corresponding oxazoles can be obtained via a packed reactor containing commercial manganese dioxide . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of 2-phenyl-4,5-substituted oxazoles : Kumar et al. (2012) describe a synthesis method for 2-phenyl-4,5-substituted oxazoles, including Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate, using copper-catalyzed intramolecular cyclization of functionalized enamides. This process leads to the introduction of various functionalities in oxazoles, which has implications in chemical synthesis and pharmaceuticals (Kumar, Saraiah, Misra, & Ila, 2012).
Photochemistry and Vibrational Spectra Studies : Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, providing insights into the electronic structure and behavior of similar oxazole derivatives under specific conditions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).
Anticancer Activity
- Anticancer Activity of 5-sulfonyl derivatives : Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, including methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which exhibited potent cytotoxic activity against various human cancer cells. This study highlights the potential of these derivatives in cancer treatment (Pilyo et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Rahmani et al. (2018) investigated the use of oxazole derivatives as corrosion inhibitors on mild steel in acidic environments. Their study demonstrates the effectiveness of these compounds in reducing corrosion rates, which is relevant in industrial applications (Rahmani et al., 2018).
Synthesis of Natural Products
- Total Synthesis of Siphonazoles : Zhang and Ciufolini (2009) used 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a derivative of oxazole, in the total synthesis of siphonazoles A and B. This research underscores the importance of oxazole derivatives in the synthesis of complex natural products (Zhang & Ciufolini, 2009).
Propriétés
IUPAC Name |
methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGDAXTDJUMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



